![molecular formula C19H20ClFN2O3S B3614999 4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3614999.png)
4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Overview
Description
4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, also known as Compound A, is a synthetic molecule that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide A involves the inhibition of various signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. Inhibition of these pathways leads to the downregulation of pro-inflammatory cytokines and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of cell cycle arrest and apoptosis in cancer cells, and the improvement of cognitive function in neurological disorders. However, further studies are needed to fully understand the extent of these effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide A in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, one limitation is the lack of in vivo studies, which limits the understanding of its potential therapeutic applications in humans.
Future Directions
There are several future directions for the study of 4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide A, including the investigation of its potential therapeutic applications in other fields of scientific research, such as cardiovascular disease and autoimmune disorders. Additionally, the development of more potent analogs of this compound A could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound A could provide valuable insights into its potential use in humans.
Conclusion:
In conclusion, this compound A is a synthetic molecule that has gained attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action involves the inhibition of various signaling pathways, leading to the downregulation of pro-inflammatory cytokines and the induction of cell cycle arrest and apoptosis in cancer cells. While further studies are needed to fully understand the extent of its biochemical and physiological effects, this compound A holds promise as a potential therapeutic agent in various fields of scientific research.
Scientific Research Applications
4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide A has been studied for its potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorder research, this compound A has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
4-chloro-N-[(2-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c20-16-7-9-17(10-8-16)27(25,26)23(13-15-5-1-2-6-18(15)21)14-19(24)22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYKLDSLMZIWKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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